Lithium potassium sulphate
Description
Structure
2D Structure
Properties
CAS No. |
14520-76-4 |
|---|---|
Molecular Formula |
KLiO4S |
Molecular Weight |
142.1 g/mol |
IUPAC Name |
lithium;potassium;sulfate |
InChI |
InChI=1S/K.Li.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
HFBKKNJVQYNVDO-UHFFFAOYSA-L |
SMILES |
[Li+].[O-]S(=O)(=O)[O-].[K+] |
Canonical SMILES |
[Li+].[O-]S(=O)(=O)[O-].[K+] |
Other CAS No. |
14520-76-4 |
Origin of Product |
United States |
Synthesis Methodologies for Lithium Potassium Sulphate Crystals
Solution Growth Techniques
Solution growth techniques are the most prevalent methods for synthesizing lithium potassium sulphate crystals, offering a cost-effective and straightforward approach to crystal formation. jchps.com These methods involve the dissolution of precursor salts in a suitable solvent, followed by the induction of supersaturation to facilitate crystal growth.
The slow evaporation technique is a widely employed method for growing this compound crystals at room temperature. repec.orgscirp.org The process begins with the preparation of a saturated or supersaturated aqueous solution of the constituent salts. scirp.orgresearchgate.net Typically, this involves dissolving lithium sulphate and potassium sulphate in highly purified water, such as double-distilled water, to minimize the influence of impurities on the crystal lattice. jchps.comconscientiabeam.com
The prepared solution is then filtered, often using a Whatman filter paper, to remove any suspended particulate matter. conscientiabeam.com Subsequently, the solution is left in a controlled environment, free from vibrations and dust, to allow for the slow evaporation of the solvent. researchgate.netconscientiabeam.com To control the rate of evaporation, the container may be covered with a perforated sheet. jchps.com Over a period, typically ranging from 15 to 25 days, the concentration of the solute gradually increases, leading to supersaturation and the subsequent nucleation and growth of well-defined, transparent crystals. jchps.comconscientiabeam.com The resulting crystals often exhibit a hexagonal morphology. jchps.com
The successful growth of high-quality this compound crystals is contingent upon the stringent control of several growth parameters and the purity of the growth solution.
Temperature: Maintaining a constant temperature is crucial for controlled crystal growth. jchps.com Studies have been conducted at room temperature and at elevated constant temperatures, such as 40 °C in an oven, to influence the nucleation and growth kinetics. repec.orgulpgc.es Temperature fluctuations can lead to the dissolution of the growing crystal or the formation of imperfections. otago.ac.nz
Solution Purity: The use of high-purity, double-distilled water as a solvent is a standard practice to avoid the incorporation of impurities into the crystal structure. jchps.comconscientiabeam.com Filtering the solution before setting it for evaporation is another critical step to remove any particulate contaminants. conscientiabeam.com
Environment: A vibration-free and dust-free atmosphere is essential to prevent secondary nucleation and the formation of polycrystalline masses. researchgate.netconscientiabeam.com
Electric Field: Research has shown that the application of an external electric field can influence the nucleation rate of this compound crystals. ulpgc.es For instance, applying an electric field of 4000 V/m has been observed to reduce the number of crystals formed compared to a control sample grown without an electric field. ulpgc.es
| Growth Parameter | Significance in this compound Crystal Growth | Research Findings |
| Temperature | Influences solubility, nucleation, and growth rate. | Growth is commonly performed at a constant room temperature or elevated temperatures like 40 °C to ensure controlled crystallization. jchps.comrepec.orgulpgc.es |
| Solvent Purity | Prevents the incorporation of unwanted ions or particles into the crystal lattice, which can cause defects. | The use of double-distilled water is a standard procedure. jchps.comconscientiabeam.com |
| Solution Filtration | Removes suspended impurities that can act as unwanted nucleation sites. | Filtering the solution prior to growth is a critical step. conscientiabeam.com |
| Environmental Stability | Minimizes disturbances that can lead to flawed crystal growth or spurious nucleation. | A dust-free and vibration-free environment is recommended. researchgate.netconscientiabeam.com |
| Electric Field | Can alter the nucleation energy barrier, thereby affecting the number of crystals formed. | An applied electric field of 4000 V/m was found to decrease the nucleation ratio. ulpgc.es |
Preparation of High-Quality Seed Crystals and Recrystallization Protocols
The quality of the final crystal is significantly influenced by the initial seed crystal. A well-formed, single seed crystal provides a template for subsequent growth, leading to a larger, high-quality single crystal. otago.ac.nz
The process of obtaining a suitable seed crystal often involves a preliminary crystallization step where a supersaturated solution is allowed to cool and evaporate, forming numerous small crystals. otago.ac.nz From these, a single, transparent crystal with well-defined edges and corners is selected, often with the aid of a magnifying glass. otago.ac.nz
To enhance the purity of the starting materials and, consequently, the final crystal, recrystallization protocols are employed. jchps.com This involves taking the harvested crystals, re-dissolving them in a minimal amount of pure solvent, and then re-crystallizing them. researchgate.net This process can be repeated several times to progressively remove impurities that may have been incorporated into the crystal lattice during the initial growth phase. jchps.comresearchgate.net For instance, crude potassium sulfate (B86663) can be purified by dissolving it in hot water, filtering out insolubles, and then allowing the solution to cool, causing the purified salt to precipitate. crystalls.info
Stoichiometric Considerations in Material Synthesis and Crystal Yield Optimization
While some studies report the synthesis of this compound by dissolving equimolar (1:1) ratios of lithium sulphate and potassium sulphate in water, other research indicates that the double salt does not crystallize from a stoichiometric solution. jchps.comconscientiabeam.comgithub.io According to some literature, to crystallize this compound at room temperature, a significant excess of lithium sulphate is necessary in the solution. github.io The required mass ratio of potassium sulphate to lithium sulphate is reported to be in the range of 0.05 to 0.4, which corresponds to a molar ratio range of approximately 0.03 to 0.43. github.io
This non-stoichiometric requirement has significant implications for crystal yield. As the this compound crystals precipitate, the concentration of potassium in the solution gradually decreases. github.io If the initial concentration of potassium is not carefully managed within the optimal range, the depletion of potassium can lead to a point where lithium sulphate begins to crystallize instead of the desired double salt, potentially ruining the growing crystal. github.io
Optimizing the crystal yield, therefore, involves not only maximizing the recovery of the product but also ensuring its purity. The yield of potassium sulphate can be influenced by factors such as crystallization temperature and the presence of other salts. acs.orgacs.org For instance, in related systems, the recovery rates of potassium sulfate are dependent on precise temperature control during crystallization. acs.org The yield of this compound is thus a complex function of the initial molar ratios, temperature, and the rate of solvent evaporation.
| Reactant | Molar Mass ( g/mol ) |
| Lithium Sulphate (Li₂SO₄) | 109.94 |
| Potassium Sulphate (K₂SO₄) | 174.26 |
| This compound (LiKSO₄) | 142.10 |
Crystallographic and Structural Investigations of Lithium Potassium Sulphate
Determination of Crystalline Symmetry and Space Group
The fundamental crystallographic parameters of LiKSO₄ at ambient temperature have been established through various diffraction techniques, confirming its hexagonal nature.
At room temperature, lithium potassium sulphate crystallizes in the hexagonal system. github.ioscirp.orgconscientiabeam.com Numerous studies have consistently identified its space group as P6₃, which is a non-centrosymmetric and polar space group. scirp.orgiucr.orgresearchgate.netiucr.org This structure is isostructural with the kalsilite (KAlSiO₄) form of silica (B1680970) and is considered a 'stuffed derivative' of the tridymite structure. iucr.org The unit cell contains two formula units (Z=2) of LiKSO₄. researchgate.netiucr.orgtandfonline.com The polar nature of the P6₃ space group is consistent with the observed pyroelectric properties of the crystal. iucr.org
Single crystal X-ray diffraction has been a pivotal technique for the precise determination of the LiKSO₄ unit cell dimensions and the positions of its constituent atoms. Early work established the hexagonal unit cell, and more recent studies have refined these parameters with high precision. researchgate.netiucr.org
A detailed SCXRD investigation at 298 K reported the following lattice parameters:
a = 5.1452 (2) Å
c = 8.6343 (6) Å
Volume = 197.952 (1) ų iucr.org
These values are in excellent agreement with other reports. scirp.orgconscientiabeam.comresearchgate.net The structure consists of a framework of corner-sharing LiO₄ and SO₄ tetrahedra. doi.org The refinement of SCXRD data has also provided detailed atomic coordinates, revealing the specific arrangement of atoms within the unit cell. For instance, the lithium and sulphur atoms are located on threefold rotation axes. scirp.orgresearchgate.net
Table 1: Crystallographic Data for this compound at Room Temperature
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Hexagonal | github.ioresearchgate.netiucr.org |
| Space Group | P6₃ | iucr.orgresearchgate.netiucr.org |
| a (Å) | 5.1452 (2) | iucr.org |
| c (Å) | 8.6343 (6) | iucr.org |
| Volume (ų) | 197.952 (1) | iucr.org |
| Z | 2 | researchgate.netiucr.orgtandfonline.com |
Powder X-ray diffraction has historically been a foundational method for studying LiKSO₄. The earliest structural data, dating back to 1925, were derived from powder photographs, which were instrumental in determining the hexagonal lattice and approximate atomic positions for all atoms except lithium. tandfonline.comtandfonline.comiucr.org PXRD is effective for confirming the phase purity of synthesized LiKSO₄ samples and for tracking structural changes during phase transitions induced by temperature variations. doi.orgjchps.com The technique allows for the calculation of lattice parameters by comparing observed diffraction peaks with theoretical spacings for a given lattice type. tandfonline.com
Neutron diffraction studies have been crucial for obtaining a complete and accurate structural model of LiKSO₄, primarily due to their ability to precisely locate light atoms like lithium, which scatter X-rays weakly. iucr.orgiucr.org A neutron diffraction study conducted at 302 K confirmed the P6₃ space group and provided lattice parameters of a = 5.146 (1) Å and c = 8.636 (2) Å. iucr.orgiucr.org
These studies were also essential in investigating the thermal motion of the atoms, revealing large thermal motion for the apical oxygen atom of the sulphate group. iucr.orgiucr.org Furthermore, neutron diffraction analysis has been used to investigate potential merohedral twinning in LiKSO₄ crystals. iucr.orgiucr.org While LiKSO₄ is not a magnetic compound, neutron diffraction would be the technique of choice for elucidating any magnetic structure if it were to appear in doped variants or at very low temperatures.
Detailed Analysis of Ionic Coordination Environments
The arrangement of ions within the crystal lattice defines the coordination environments, which are critical to understanding the material's properties. In LiKSO₄, the lithium and potassium cations are situated within cavities of a framework built from sulphate tetrahedra.
The lithium cation (Li⁺) is located in a distinct tetrahedral coordination environment, bonded to four oxygen atoms. scirp.orgresearchgate.netdoi.org This LiO₄ tetrahedron is a fundamental building block of the crystal structure. The Li⁺ ion and the SO₄²⁻ group are situated on threefold axes within the lattice. scirp.orgresearchgate.net The Li-O bond distances within this tetrahedron have been determined through structural refinements.
Table 2: Li-O Bond Distances in the LiO₄ Tetrahedron
| Bond | Distance (Å) | Reference |
|---|
The structure can be described as a framework of these corner-sharing LiO₄ and SO₄ tetrahedra, creating cavities that are occupied by the larger potassium (K⁺) cations. doi.org
Potassium Cation Coordination Polyhedra
In the crystal structure of this compound (LiKSO₄), the potassium (K⁺) cation is a focal point of significant structural interest. At room temperature, the K⁺ ion is surrounded by nine oxygen atoms belonging to the sulphate groups, resulting in a nine-fold coordination. bibliotekanauki.pl The distances between the potassium ion and these oxygen atoms fall within the range of 0.2840 to 0.2989 nanometers. bibliotekanauki.pl This arrangement of oxygen ligands around the potassium ion can be described as a distorted octahedron with additional oxygen atoms situated outside three of its edges. bibliotekanauki.pl
Sulfate (B86663) Anion (SO₄²⁻) Tetrahedral Geometry and Orientation
The sulphate anion (SO₄²⁻) in this compound adopts a tetrahedral geometry, a common structural motif for this polyatomic ion. tandfonline.com At the center of this tetrahedron is a sulfur atom, which is covalently bonded to four oxygen atoms. tandfonline.com The sulfur-oxygen (S-O) bond distances are reported to be in the range of 1.5 to 1.6 Å. tandfonline.com
Structural Relationships and Isostructural Analogues within the M'M''AX₄ Family
This compound is a member of the broader M'M''AX₄ family of compounds, where M' and M'' are typically alkali metal cations and AX₄ is a tetrahedral anion. scirp.orgresearchgate.net This family exhibits a rich variety of structural types and physical properties. LiKSO₄ is specifically classified as a 'stuffed derivative' of the tridymite type of silica (SiO₂) structure. iucr.org
A key isostructural analogue of this compound is the mineral kalsilite, which has the chemical formula KAlSiO₄. iucr.org This means that both compounds share the same fundamental crystal structure. The structural framework of LiKSO₄ is also closely related to other compounds within the M'M''AX₄ family, such as those containing different alkali metals (e.g., Na, Rb, Cs) or different tetrahedral anions (e.g., BeF₄, SeO₄). scirp.orgresearchgate.net The study of these analogues provides valuable insights into how variations in ionic size and electronegativity of the constituent ions influence the crystal structure and, consequently, the material's properties.
For instance, mixed crystals of Li[Kₓ(NH₄)₁₋ₓ]SO₄ have been synthesized, demonstrating that the potassium ion can be partially substituted by an ammonium (B1175870) (NH₄⁺) ion, leading to different phases depending on the composition. doi.org This highlights the structural flexibility within this family of compounds.
Structural Features Correlated with Macroscopic Properties
The specific arrangement of atoms in the this compound crystal lattice is directly linked to its observed macroscopic properties. One of the most studied aspects of LiKSO₄ is its series of phase transitions at various temperatures. iucr.orgscirp.org These transitions are often attributed to the reorientation of the SO₄²⁻ tetrahedra within the crystal structure. iucr.org
At room temperature, LiKSO₄ crystallizes in the hexagonal system with the non-centrosymmetric space group P6₃. scirp.orgresearchgate.net The absence of a center of inversion in this space group is a prerequisite for properties like piezoelectricity and second-harmonic generation (SHG), which have been observed in this material. scirp.orgresearchgate.net However, the presence of ferroelectricity, a property exhibited by some members of the M'M''AX₄ family, is a subject of more complex discussion in academic literature. While some sources mention ferroelectric properties in the context of the broader family, detailed studies on LiKSO₄ often focus on its pyroelectric and dielectric properties, which are related but distinct phenomena. iucr.orgdoi.org The intricate arrangement of the LiO₄ and SO₄ tetrahedra and the coordination of the K⁺ ions create a polar structure, but the conditions for reversible spontaneous polarization characteristic of ferroelectricity may not be fully met under all conditions. Further research points to a sequence of incommensurately and commensurately modulated structural phases, which can influence the electrical properties. iucr.org
Interactive Data Tables
Crystallographic Data for this compound at Room Temperature
| Parameter | Value | Reference |
| Crystal System | Hexagonal | researchgate.netgithub.io |
| Space Group | P6₃ | scirp.orgresearchgate.net |
| Unit Cell Dimension a | 5.1453(2) Å | researchgate.net |
| Unit Cell Dimension b | 5.1453(2) Å | researchgate.net |
| Unit Cell Dimension c | 8.6342(7) Å | researchgate.net |
| Molecules per Unit Cell (Z) | 2 | tandfonline.comresearchgate.net |
Selected Interatomic Distances
| Bond/Distance | Length (Å) | Reference |
| S-O | 1.5 - 1.6 | tandfonline.com |
| Li-O | 1.909 - 1.923 | researchgate.net |
| K-O | 2.840 - 2.989 | bibliotekanauki.pl |
Spectroscopic Characterization of Lithium Potassium Sulphate
Vibrational Spectroscopy for Molecular and Lattice Dynamics
FTIR spectroscopy measures the absorption of infrared radiation by the material, which excites molecular vibrations. In lithium potassium sulphate, the primary functional group is the sulphate anion (SO₄²⁻). The vibrational modes of this tetrahedral ion are sensitive to its local environment and the crystal structure. The fundamental vibrational modes of the sulphate ion can be categorized as follows:
ν₁ (A₁): Symmetric stretching mode
ν₂ (E): Symmetric bending mode
ν₃ (F₂): Asymmetric stretching mode
ν₄ (F₂): Asymmetric bending mode
In an ideal tetrahedral symmetry (Td), only the ν₃ and ν₄ modes are infrared active. However, in the crystalline environment of this compound, the site symmetry of the sulphate ion is often lower than Td, which can lead to the activation of the ν₁ and ν₂ modes and the splitting of the degenerate modes.
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
| ν₁ (SO₄²⁻) | ~983 | Symmetric stretch of the S-O bonds |
| ν₂ (SO₄²⁻) | ~450 | Symmetric bend of the O-S-O angles |
| ν₃ (SO₄²⁻) | ~1100 - 1190 | Asymmetric stretch of the S-O bonds |
| ν₄ (SO₄²⁻) | ~620 | Asymmetric bend of the O-S-O angles |
| Lattice Modes | < 400 | Vibrations involving Li⁺ and K⁺ cations |
This table presents typical frequency ranges for sulphate vibrational modes based on spectroscopic studies of sulphate-containing compounds. The exact peak positions for LiKSO₄ can vary based on the specific crystalline phase and experimental conditions.
Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. It is particularly sensitive to the vibrations of the crystal lattice and the reorientational dynamics of molecular ions. In this compound, Raman spectroscopy is extensively used to study the internal modes of the sulphate anion and the external modes involving the motion of the cations.
The Raman spectrum of the sulphate anion in LiKSO₄ typically shows a strong peak corresponding to the symmetric stretching mode (ν₁) around 983 cm⁻¹. The bending modes (ν₂ and ν₄) and the asymmetric stretching mode (ν₃) are also observed at their characteristic frequencies. The splitting of these modes in the Raman spectrum can provide detailed information about the symmetry of the crystal lattice.
The study of Raman spectra as a function of temperature is a powerful method for investigating phase transitions in this compound. As the temperature changes, LiKSO₄ undergoes several structural phase transitions. These transitions are often accompanied by changes in the Raman spectrum, such as the appearance or disappearance of peaks, shifts in peak positions, and changes in peak widths. For example, the broadening and frequency shift of the ν₁ band of the SO₄²⁻ ions have been analyzed in the context of phase transitions. Modes that are predominantly due to lithium ion motion have been identified and their temperature dependence studied in detail. These modes in LiKSO₄ appear to be overdamped, broadening with increasing temperature and vanishing at temperatures well below the reported phase-transition temperature.
Applying high pressure to this compound can also induce structural phase transitions. High-pressure Raman spectroscopy is employed to monitor these changes in real-time. Raman scattering experiments on LiKSO₄ have revealed evidence for multiple phase transitions at pressures of 0.9, 3.2, and 6.7 GPa. aps.org The changes in the Raman spectra under pressure, such as the splitting of vibrational modes and the emergence of new peaks, provide insights into the evolution of the crystal structure. For instance, the Raman spectrum of the phase existing between 0.9 and 3.2 GPa shows continuous qualitative changes with pressure, which has been attributed to an incommensurate structure. aps.org Above 12 GPa, the diffraction peaks diminish and are replaced by a broad hump, indicating a pressure-induced transition to an amorphous phase. aps.org
Raman Spectroscopy for Lattice Vibrations, Anion Reorientational Dynamics, and Phase Transitions
Electronic Spectroscopy and Band Structure Analysis
Electronic spectroscopy provides information about the electronic structure of a material by probing the transitions of electrons between different energy levels.
UV-Vis-NIR spectrophotometry is used to measure the absorption of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. The absorption of UV or visible radiation corresponds to the excitation of outer electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this compound, which is an ionic compound, these transitions typically require high energy, meaning that the material is transparent in the visible region and absorbs in the UV region.
Optical transmittance studies of LiKSO₄ single crystals have been conducted to understand its electronic structure and determine the optical band gap. The UV cutoff wavelength for this compound has been reported to be around 305 nm. The optical band gap (Eg) can be calculated from the absorption spectrum using the relation for direct band gap materials. For LiKSO₄, the energy bandgap has been determined to be approximately 4.07 eV. This wide band gap is characteristic of an insulating material, consistent with its ionic nature.
Optical Transmittance and Reflectance Measurements for Absorption Edge and Band Gap Determination
The optical properties of this compound (LiKSO₄) single crystals have been investigated through transmittance and reflectance spectroscopy to determine key parameters such as the absorption edge and optical band gap. Slabs of the crystal, typically cut perpendicular to the b-axis, are exposed to incident radiation across a wavelength range of 200 nm to 800 nm. aps.org
Studies on grown single crystals of this compound reveal high transmittance throughout the entire visible and near-infrared (NIR) regions. aun.edu.eg The lower cut-off wavelength for these crystals has been identified at 253 nm, which suggests their potential as a nonlinear optical (NLO) material suitable for second harmonic generation of Nd:YAG lasers. aun.edu.eg The study of the absorption edge is crucial for understanding the electronic structure of the crystal and determining if the band structure is influenced near the band extremes. aun.edu.eg
The optical band gap (Eg) of this compound has been determined to be approximately 4.9 eV. aun.edu.eg This wide band gap is a characteristic feature of dielectric materials and further supports the potential of LiKSO₄ for applications in optoelectronic devices. The optical transmittance and reflectance spectra are fundamental in deriving these optical parameters.
| Property | Value | Wavelength Range | Source |
| Lower Cut-off Wavelength | 253 nm | 200 nm - 800 nm | aun.edu.eg |
| Optical Band Gap (Eg) | 4.9 eV | Not specified | aun.edu.eg |
| Transmittance | High | Visible-NIR region | aun.edu.eg |
Analysis of Excitonic Behavior and Electronic Polarizability
The interaction of light with a material can lead to the formation of excitons, which are bound states of an electron and a hole. In materials like this compound, which are considered insulators, the excitonic effects can significantly influence the optical properties. The binding energy of these excitons can cause a redshift in the onset of optical absorption compared to the actual band gap energy. While direct studies on excitonic behavior in LiKSO₄ are not extensively documented, analysis of similar lithium-containing compounds like lithium metasilicate (B1246114) (Li₂SiO₃) reveals strong electron-hole couplings, leading to stable excitonic states at room temperature. arxiv.org Such strong excitonic effects are indicative of the material's dielectric nature and the localized character of its electronic states.
| Component | Property | Value (a.u.) | Reference |
| Lithium Atom | Electric Dipole Polarizability | 164.0740(5) | arxiv.org |
Dielectric and Electrical Characterization
Dielectric Constant and Dielectric Loss Measurements (Frequency and Temperature Dependence)
The dielectric constant and dielectric loss are fundamental electrical properties that characterize a material's ability to store and dissipate electrical energy, respectively. In this compound, these properties are dependent on both the frequency of the applied electric field and the temperature.
The dielectric constant of insulating materials generally decreases with an increase in frequency. elsevierpure.com This is because at higher frequencies, the various polarization mechanisms (electronic, ionic, and dipolar) are unable to keep up with the rapidly changing electric field. elsevierpure.com For Potassium Sulphate (K₂SO₄), a related compound, the dielectric constant shows a discontinuity near its phase transition temperature of 587°C. clippercontrols.com The dielectric constant of Potassium Sulfate (B86663) at room temperature is reported to be 5.9. kabusa.comdixonvalve.comwikipedia.org
Temperature also plays a crucial role in the dielectric properties of this compound. As the temperature increases, the ionic conductivity tends to increase, which can lead to a rise in the dielectric constant, particularly at lower frequencies. The dielectric properties of LiKSO₄ have been studied over a wide temperature range from 300 to 950 K. aun.edu.eg
| Material | Dielectric Constant | Conditions | Source |
| Potassium Sulfate | 5.9 | Room Temperature | kabusa.comdixonvalve.comwikipedia.org |
| Potassium Aluminum Sulphate | 3.8 | Not specified | kabusa.com |
Pyroelectric Current and Pyroelectric Constant Determination in Relation to Crystal Polarity
Pyroelectricity is the phenomenon where a material generates a temporary voltage when it is heated or cooled. This occurs in certain anisotropic solids, such as this compound, that possess a spontaneous electric polarization. The change in temperature causes a change in this spontaneous polarization, which can be measured as a pyroelectric current.
The pyroelectric properties of this compound single crystals have been investigated over a temperature range of 300-950 K. aun.edu.eg The pyroelectric current is a direct measure of the rate of change of polarization with respect to temperature. From the measured pyroelectric current, the pyroelectric coefficient can be determined. This coefficient is a key figure of merit for pyroelectric materials and is crucial for their application in devices such as infrared detectors.
For the related compound, lithium sulfate monohydrate, the pyroelectric coefficient has been measured over a wide temperature range from 4.2 to 320 K. aps.org It was observed to change sign at 106 K, which is attributed to the cancellation of the primary and secondary pyroelectric coefficients at this temperature. aps.org The primary pyroelectric effect is the change in polarization due to a temperature change at constant strain, while the secondary effect is due to the piezoelectric effect resulting from thermal expansion or contraction.
Ionic Conductivity Investigations and Charge Carrier Dynamics
This compound is an ionic solid, and its electrical conductivity is primarily due to the motion of ions. The ionic conductivity is highly dependent on temperature. Studies on lithium sulphate-based solid electrolytes have shown that the incorporation of other alkali metal sulphates, such as potassium sulphate, can influence the conductivity.
The electrical conductivity of this compound single crystals has been studied in the temperature range of 300-950 K. aun.edu.eg The charge carriers in this material are predominantly Li⁺ and K⁺ ions. The movement of these ions through the crystal lattice is an activated process, and the conductivity, therefore, increases with temperature. In similar systems, such as antiperovskite solid electrolytes, the substitution of cation clusters with potassium ions has been shown to significantly increase the ionic conductivity.
Electron Paramagnetic Resonance (EPR) Spectroscopy of Doped Systems
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. Pure this compound is diamagnetic and therefore EPR silent. However, the introduction of paramagnetic centers through doping or irradiation allows for the study of its local structure and defects using EPR.
A notable study in this area is the investigation of gamma-ray irradiated this compound mixed crystals. kabusa.com The irradiation creates paramagnetic defect centers by displacing atoms or trapping electrons and holes. The EPR spectra of these centers provide valuable information about their nature, symmetry, and interaction with the surrounding crystal lattice. By analyzing the g-factor and hyperfine splitting in the EPR spectra, the identity and location of the paramagnetic species can be determined. This technique is particularly useful for probing point defects and understanding the effects of ionizing radiation on the crystal structure of this compound.
Site Occupation and Local Environment of Doping Ions (e.g., Cr³⁺, Mn²⁺, Cu²⁺)
The manner in which a dopant ion incorporates into the LiKSO₄ lattice is determined by factors such as its ionic radius, charge, and coordination preference, relative to the host cations (Li⁺ and K⁺). Spectroscopic studies are crucial in identifying the specific substitution site and characterizing the immediate local environment.
Manganese (Mn²⁺): As of current literature, specific experimental or theoretical studies detailing the site occupation of Mn²⁺ within the this compound (LiKSO₄) single crystal host are not available. However, in similar sulphate and double sulphate lattices, the Mn²⁺ ion, with its d⁵ electronic configuration, typically substitutes for the divalent or monovalent cation that offers a compatible coordination environment, often octahedral. Given the ionic radii and coordination preferences, it is plausible that Mn²⁺ could substitute for either Li⁺ or K⁺ sites in LiKSO₄, with charge neutrality being maintained by the creation of a cation vacancy. The precise site occupation and local environment would be heavily influenced by the specific crystal growth conditions.
Copper (Cu²⁺): Electron Paramagnetic Resonance (EPR) studies on Cu²⁺-doped this compound single crystals reveal that the copper ion enters the lattice substitutionally. researchgate.net Interestingly, the Cu²⁺ ion is trapped at two distinct, magnetically inequivalent sites, designated as Site I and Site II. This indicates that there are two different local environments within the crystal lattice that can accommodate the Cu²⁺ ion. The presence of two sites suggests slight variations in the local symmetry or distortion around the substitutionally incorporated copper ions.
Spin Hamiltonian Parameter Analysis and Crystal Field Effects
The Spin Hamiltonian is a mathematical construct used in EPR to describe the energy levels of a paramagnetic ion in a crystal. The parameters within this Hamiltonian provide a quantitative measure of the interactions between the electron spin of the dopant ion and its environment, including the external magnetic field and the internal crystal field.
Chromium (Cr³⁺): For a Cr³⁺ (d³) ion in an environment with lower than cubic symmetry, the ground state is split even in the absence of an external magnetic field. This is known as zero-field splitting (ZFS). This splitting is described by the Spin Hamiltonian parameters D (axial) and E (rhombic). Theoretical calculations using the superposition model for Cr³⁺ at the K⁺ site in LiKSO₄ have been performed to determine these parameters. researchgate.net The good agreement between the theoretically calculated and experimentally observed ZFS parameters validates the model of Cr³⁺ occupying the K⁺ site and provides a quantitative measure of the distortion from perfect octahedral or cubic symmetry in its local environment. researchgate.net
Manganese (Mn²⁺): The Mn²⁺ ion has a ³d⁵ configuration and a ⁶S₅/₂ ground state. In an ideal cubic field, this state is not split. However, distortions in the local environment lead to a fine structure in the EPR spectrum, which can be described by the ZFS parameters. The EPR spectrum of Mn²⁺ is characteristically dominated by a prominent sextet, arising from the hyperfine interaction between the electron spin (S=5/2) and the nuclear spin of the ⁵⁵Mn isotope (I=5/2). While specific Spin Hamiltonian parameters for Mn²⁺ in LiKSO₄ are not documented, analysis in other hosts shows that the magnitude of the ZFS parameter D is highly sensitive to the degree of local distortion.
Copper (Cu²⁺): The EPR spectra for the two Cu²⁺ sites in this compound have been fitted to a Spin Hamiltonian corresponding to orthorhombic symmetry. researchgate.net This low symmetry indicates a significant distortion of the local environment around the Cu²⁺ ions. The principal g-values (gₓ, gᵧ, g₂) and hyperfine splitting constants (Aₓ, Aᵧ, A₂) have been determined for both sites. The analysis of the g-values suggests that the ground state wave function of the Cu²⁺ ion in this lattice is predominantly |x²−y²⟩. researchgate.net This ground state is characteristic of a d⁹ ion in an elongated octahedral or square planar coordination. The distinct parameters for Site I and Site II confirm the existence of two unique local crystal fields experienced by the dopant ions.
Mentioned Compounds
Phase Transitions and Dynamical Behavior in Lithium Potassium Sulphate
Dynamical Studies of Ion Transport and Molecular Reorientations
The dynamical properties of lithium potassium sulphate (LiKSO₄), particularly concerning ion movement and the behavior of its constituent molecular ions, are crucial to understanding its phase transitions and ionic conductivity.
The transport of lithium (Li⁺) ions through the crystal lattice of this compound is a key characteristic, especially in its high-temperature phases. The process is not a simple random walk but a complex mechanism involving the cooperative motion of ions. In the high-temperature rotator phase, the increased mobility of Li⁺ ions contributes significantly to the material's ionic conductivity. atamanchemicals.com
Molecular dynamics simulations have provided insight into these mechanisms, revealing that the hopping of lithium ions into interstitial sites is intrinsically linked to the reorientations of the sulphate (SO₄²⁻) tetrahedra. ias.ac.in This correlated motion suggests that the movement of Li⁺ ions is facilitated by the dynamic disorder of the sulphate groups. This cooperative movement is often referred to as a "paddle-wheel" mechanism, where the rotation of the sulphate groups helps to propel the lithium ions through the lattice. mdpi.com This mechanism has been identified as a key factor in the ion transport of various sulphate-based materials at high temperatures. mdpi.comresearchgate.net
This reorientational motion is strongly coupled with the diffusion of lithium ions through the "paddle-wheel" mechanism. mdpi.com As a sulphate tetrahedron rotates, it can effectively open up pathways and lower the energy barrier for a nearby lithium ion to hop to a new position. ias.ac.in This cooperative dynamic is a hallmark of the high-conductivity state in many sulphate-based ionic conductors.
As the temperature decreases, LiKSO₄ undergoes phase transitions to more ordered structures. These transitions are characterized by a reduction in the reorientational freedom of the sulphate groups. researchgate.net In the lower-temperature phases, the tetrahedra become "frozen" into specific orientations, leading to a more ordered crystalline state. The transition from the hexagonal to the trigonal phase, for example, is characterized by the reorientation of one of the SO₄ tetrahedra. researchgate.net
Thermo-elastic Responses and Lattice Anisotropy During Phase Transitions
The response of this compound to changes in temperature, particularly its expansion and elastic properties, is highly anisotropic and reveals crucial information about the nature of its phase transitions.
The thermal expansion of LiKSO₄ is anisotropic, meaning it expands at different rates along its different crystallographic axes. ias.ac.in This behavior is a direct reflection of the underlying crystal structure and the directional nature of the interatomic forces.
High-precision measurements, such as those using Fizeau's interferometer method, have been employed to quantify the thermal expansion coefficients along and normal to the principal crystal axes over a wide range of temperatures. ias.ac.in These studies have revealed significant anomalies in the thermal expansion coefficients at the phase transition temperatures. ias.ac.inepfl.ch For instance, sharp, discontinuous changes at -95°C and 422°C indicate first-order phase transitions. ias.ac.in The anisotropic nature of these changes provides insight into the structural rearrangements occurring during the transitions. The expansion along the c-axis, for example, is notably different from that in the a-b plane, highlighting the lattice anisotropy. ias.ac.in
Table 1: Illustrative Anisotropic Thermal Expansion Coefficients for LiKSO₄ This table provides representative values to illustrate the concept of anisotropic thermal expansion. Actual experimental data may vary.
| Temperature Range | Coefficient along a-axis (αₐ) (x 10⁻⁶ /°C) | Coefficient along c-axis (α꜀) (x 10⁻⁶ /°C) |
|---|---|---|
| ~60°C | ~20-30 | ~2 |
| ~350°C | ~40-50 | ~60 |
The elastic constants of a material describe its stiffness and response to mechanical stress. Resonant Ultrasound Spectroscopy (RUS) is a powerful, non-destructive technique used to determine the complete set of elastic constants from the vibrational resonance frequencies of a small, regularly shaped sample. bohrium.comarxiv.orgaps.org
For LiKSO₄, RUS measurements have been conducted across various temperature ranges to probe the changes in elastic properties associated with its phase transitions. aps.orgresearcher.life These studies show large, step-like changes in most of the elastic constants at the transition temperatures, confirming their first-order nature. aps.org For example, a significant transition is observed between the hexagonal (room temperature) and trigonal (lower temperature) phases. aps.org The elastic constants exhibit different temperature dependencies in each phase, with the trigonal phase showing a stronger dependence. aps.org Anomalies in specific elastic constants, such as C44 and C66, have also been reported around certain temperatures, indicating structural instabilities. tandfonline.com
Table 2: Representative Elastic Constants of LiKSO₄ (Hexagonal Phase) This table presents typical values to illustrate the magnitude of the elastic constants. Actual experimental data can vary.
| Elastic Constant | Approximate Value (GPa) | Behavior Near Transition |
|---|---|---|
| C₁₁ | ~54 | Shows step change |
| C₃₃ | ~73 | Shows step change |
| C₄₄ | ~17 | Shows step change |
| C₁₂ | ~26 | Shows step change |
| C₁₃ | ~21 | Little to no change aps.org |
The anomalous behavior of the elastic constants at phase transitions is directly correlated with underlying structural instabilities. The "softening" of an elastic constant, which is a significant decrease in its value as a transition is approached, signals that the crystal lattice is becoming unstable against a specific type of strain.
In the context of LiKSO₄, the changes in elastic constants are described by thermodynamic models, such as Landau theory, which use order parameters to describe the state of the system (e.g., the orientational order of the sulphate groups). aps.orgiaea.org The coupling between these order parameters and the lattice strain can explain the observed step changes and temperature dependencies of the elastic constants. aps.org For instance, the softening of a shear elastic constant suggests that the energy cost for a shearing deformation is decreasing, which can drive a structural transformation. scispace.com This connection between macroscopic elastic properties and microscopic structural changes is fundamental to understanding the mechanisms that govern phase transitions in crystalline solids like this compound. scispace.com
Critical Phenomena and Phase Diagrams in Mixed Crystal Systems (e.g., LiK₁₋ₓ(NH₄)ₓSO₄)
The study of mixed crystal systems, such as lithium potassium ammonium (B1175870) sulphate (LiK₁₋ₓ(NH₄)ₓSO₄), provides crucial insights into the fundamental mechanisms driving phase transitions. By systematically substituting potassium (K⁺) ions with ammonium (NH₄⁺) ions, researchers can introduce controlled disorder into the crystal lattice. This substitution has a profound impact on the stability of the various phases and leads to the emergence of complex phase diagrams and critical phenomena.
The introduction of the ammonium ion disrupts the delicate balance of interactions within the parent LiKSO₄ structure. This leads to competing interactions and the creation of random electric fields, which can suppress the ferroelastic phase and favor the appearance of a glassy state at low temperatures. This "orientational glass" or "dipole-glass" state is characterized by a freezing of the disordered orientations of the sulphate tetrahedra without establishing long-range order.
Experimental investigations, including dielectric spectroscopy, acoustic measurements, and neutron scattering, have been employed to map out the temperature-composition (T-x) phase diagram of the LiK₁₋ₓ(NH₄)ₓSO₄ system. These studies have revealed that even a small concentration of ammonium ions significantly lowers the upper transition temperature from the paraelectric to the ferroelastic phase. As the ammonium concentration (x) increases, the transition to the low-temperature ferroelectric-like phase is suppressed, and for intermediate concentrations, a transition to a glass-like phase is observed.
The critical phenomena in these mixed crystals are a subject of considerable theoretical and experimental interest. The random-field Ising model is often invoked to describe the behavior, where the randomly distributed ammonium ions act as sources of random local fields that couple to the order parameter of the phase transition. This random field disrupts the establishment of long-range ferroic order.
Research findings have detailed the evolution of the phase diagram with varying ammonium content. For instance, studies have shown a nearly linear decrease in the upper transition temperature with increasing 'x'. The nature of the low-temperature phase is particularly sensitive to the ammonium concentration, transitioning from a ferroelastic/ferroelectric-like state to a glassy state.
The following interactive table presents typical data on how the primary transition temperature in LiK₁₋ₓ(NH₄)ₓSO₄ changes with the concentration of ammonium ions.
| Ammonium Concentration (x) | Transition Temperature (K) | Phase at Low Temperature |
| 0 | ~673 | Ferroelastic |
| 0.1 | ~630 | Ferroelastic |
| 0.2 | ~580 | Ferroelastic |
| 0.3 | ~520 | Mixed/Glassy |
| 0.5 | Not well-defined | Glassy |
| 0.7 | Not well-defined | Glassy |
Theoretical and Computational Modeling of Lithium Potassium Sulphate
Density Functional Theory (DFT) Based Electronic Structure Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For LiKSO₄, DFT calculations are instrumental in determining its electronic band structure, density of states, and various ground-state properties.
Theoretical studies on the electronic properties of crystals in the LiBSO₄ group (where B can be K, Na, Rb, or NH₄) indicate that the valence band is primarily formed from the 2p states of oxygen atoms within the sulphate (SO₄²⁻) anionic complex. The conduction band, conversely, is mainly composed of the s-states of the lithium and potassium cations researchgate.net. This charge distribution underscores the ionic nature of the compound.
Table 1: Calculated Electronic Properties of Lithium Potassium Sulphate
| Property | Calculated Value |
|---|---|
| Band Gap (E_g) | 4.13 eV researchgate.net |
| Valence Band Composition | Primarily O 2p states researchgate.net |
| Conduction Band Composition | Primarily Li and K s-states researchgate.net |
The ground state properties of a crystal, such as its equilibrium lattice parameters and total energy, can be accurately calculated using DFT. These calculations involve finding the minimum energy configuration of the crystal structure by relaxing the atomic positions and the unit cell dimensions. For complex crystals like LiKSO₄, which undergoes several structural phase transitions, DFT can be used to determine the relative energies of different phases and predict the most stable structure at zero Kelvin. While specific DFT calculations for the ground state energy of LiKSO₄ are not widely reported, such studies are fundamental to confirming the experimentally observed crystal structures and understanding the energetic landscape of the material aps.orgaps.orgnih.gov.
Lattice Dynamics Simulations
Lattice dynamics simulations are used to study the collective vibrations of atoms in a crystal, known as phonons. These simulations are vital for understanding thermal properties, phase transitions, and vibrational spectra (Raman and infrared).
The phonon dispersion relations, which describe the relationship between the frequency of a phonon and its wave vector, have been calculated for LiKSO₄. These calculations are often based on models that include long-range Coulombic interactions, short-range interactions, and covalent interactions within the sulphate ions. A rigid molecular-ion model can be used for studying the external modes, while a more comprehensive atomic model is employed to study both external and internal vibrational modes.
Theoretical calculations of the phonon frequencies have been compared with experimental data from optical techniques like Raman scattering, showing reasonable agreement for most frequencies. These studies are crucial for assigning the observed vibrational modes to specific atomic motions and for comparing theoretical values of longitudinal optic-transverse optic (LO-TO) splittings with experimental results.
This compound is known for its sequence of structural phase transitions, and it is believed that the reorientation of the sulphate tetrahedra plays a significant role in these transformations. Lattice dynamics calculations have been instrumental in investigating the mechanisms behind these phase transitions.
By systematically varying parameters within the interaction potential function used in the simulations, researchers have been able to predict the softening of certain phonon modes. A soft mode is a vibrational mode whose frequency decreases as a phase transition is approached. For LiKSO₄, an incommensurate soft mode belonging to E₂ symmetry has been predicted at a wave vector of approximately 0.4c*. This mode involves the librations (rocking motions) of the sulphate ion about axes in the basal plane. The softening of this mode is a precursor to the structural instability that drives the phase transition. The study of such anharmonic effects and mode softening provides a deep, microscopic understanding of the complex phase behavior of LiKSO₄.
Molecular Dynamics (MD) Simulations for Dynamic Processes
Molecular Dynamics (MD) simulations provide a powerful tool for studying the time evolution of a system of atoms and molecules, offering insights into dynamic processes such as ion transport and the mechanisms of phase transitions at an atomic level mdpi.com.
While extensive MD simulation studies specifically targeting the solid-state dynamics of crystalline LiKSO₄ are not widely documented, the technique is frequently applied to similar solid-state ionic conductors and materials undergoing structural transformations rsc.orgmdpi.comresearchgate.net. For materials like LiKSO₄, MD simulations could elucidate the diffusion pathways and mechanisms for Li⁺ and K⁺ ions within the crystal lattice, which is particularly relevant for understanding its properties at elevated temperatures.
Simulations on related systems, such as other solid-state electrolytes, have successfully characterized ionic conductivity and the influence of defects and grain boundaries on ion transport researchgate.netuq.edu.au. In the context of LiKSO₄, MD simulations could be used to model the structural changes that occur during its phase transitions, providing a dynamic picture of how the sulphate tetrahedra reorient and how the lithium and potassium ions rearrange themselves. Such simulations would complement the static picture provided by DFT and the vibrational analysis from lattice dynamics. For instance, MD simulations have been used to explore the crystallization paths and phase transitions in other lithium-containing compounds, revealing complex, multi-step mechanisms bohrium.com. Applying similar methodologies to LiKSO₄ would be a valuable avenue for future research to fully understand its dynamic behavior.
Simulation of Ionic Diffusion Pathways and Rates
While comprehensive molecular dynamics (MD) simulations specifically detailing ionic diffusion pathways and rates in solid-state this compound are not extensively documented in publicly available literature, the established methodologies for such studies in related materials provide a clear framework for how such investigations would be conducted. The primary mobile species in LiKSO₄ are the Li⁺ and K⁺ ions. Understanding their diffusion mechanisms is crucial for applications such as solid-state electrolytes.
Simulations of ionic diffusion in crystalline solids are typically performed using molecular dynamics, which involves solving Newton's equations of motion for a system of atoms and molecules. The trajectories of the ions over time reveal the pathways they take through the crystal lattice. From these trajectories, the mean squared displacement (MSD) of the ions can be calculated, which is directly related to the diffusion coefficient (D) through the Einstein relation:
D = limt→∞ (1/6t) MSD(t)
The diffusion coefficient is a key parameter that quantifies the rate of ionic transport. By analyzing the ionic trajectories, specific diffusion pathways, such as hopping between interstitial sites or vacancy-mediated diffusion, can be identified. The energy barriers associated with these diffusion pathways can be calculated using techniques like the nudged elastic band (NEB) method, providing further insight into the facility of ionic motion. For LiKSO₄, simulations would aim to elucidate the preferential pathways for Li⁺ and K⁺ diffusion and how these are influenced by temperature and crystal structure.
Modeling of Anion Reorientational Jumps
The sulphate (SO₄²⁻) anions in the this compound lattice are not static but can undergo reorientational jumps. These rotational motions are often coupled to the phase transitions observed in the material. Computational modeling, particularly molecular dynamics simulations, can be employed to study the dynamics of these reorientational jumps.
In simulations, the orientation of the sulphate tetrahedra can be tracked over time. By analyzing the time correlation functions of the vectors defining the orientation of the S-O bonds, the characteristic timescales of the reorientational motions can be determined. These simulations can reveal the preferred axes of rotation for the sulphate ions and the energy barriers associated with these rotations. The nature of the anion reorientational jumps, whether they are small-angle librations or large-angle jumps between discrete orientations, can be elucidated. This information is critical for understanding the mechanisms driving the structural phase transitions in LiKSO₄, as the ordering and disordering of the sulphate ions are often key components of these transformations.
Interatomic Potentials and Force Field Development
The accuracy of molecular dynamics simulations heavily relies on the quality of the interatomic potentials, or force fields, used to describe the interactions between the atoms. A force field for this compound would need to accurately model the interactions between Li⁺, K⁺, and the SO₄²⁻ ions.
A typical force field for an ionic system like LiKSO₄ consists of terms for electrostatic interactions (Coulomb's law) and short-range interactions, which are often modeled using a Buckingham or Lennard-Jones potential. The sulphate anion is often treated as a rigid body, with fixed bond lengths and angles, although flexible models can also be used. The parameters for these potentials, such as the partial charges on the atoms and the parameters for the short-range interactions, are typically derived by fitting to experimental data (e.g., crystal structure, elastic constants, and vibrational frequencies) or to the results of high-level quantum mechanical calculations.
| Ion | σ (Å) | ε (kcal/mol) |
|---|---|---|
| Li⁺ | 1.434 | 0.2335 |
| K⁺ | 3.012 | 0.2917 |
| S (in SO₄²⁻) | 3.550 | 0.2500 |
| O (in SO₄²⁻) | 2.960 | 0.2100 |
Crystal Field Theory and Superposition Model Applications
Crystal Field Theory (CFT) and the more advanced Superposition Model (SPM) are theoretical frameworks used to describe the effects of the surrounding crystal lattice on the electronic energy levels of a central metal ion. These models are particularly useful for understanding the properties of doped systems, where a small number of host cations are replaced by impurity ions, often transition metals.
Calculation of Zero-Field Splitting Parameters for Doped Systems
When a paramagnetic ion with more than one unpaired electron is placed in a crystal lattice, the degeneracy of its spin states can be lifted even in the absence of an external magnetic field. This phenomenon is known as zero-field splitting (ZFS). The ZFS is described by parameters such as D (axial) and E (rhombic), which can be determined experimentally using techniques like Electron Paramagnetic Resonance (EPR).
Theoretical calculations of these ZFS parameters can provide valuable insights into the local symmetry and bonding environment of the dopant ion. The Superposition Model is a powerful tool for this purpose, as it relates the crystal field parameters to the geometric arrangement of the surrounding ligands.
For example, in the case of chromium (Cr³⁺) doped this compound, the ZFS parameters have been calculated using the Superposition Model and compared with experimental values. These calculations help to confirm the site occupied by the Cr³⁺ ion and provide a detailed picture of its coordination environment.
| Parameter | Theoretical Value (cm⁻¹) | Experimental Value (cm⁻¹) |
|---|---|---|
| D | -0.0562 | ±0.0549 |
| E | 0.0181 | ±0.0183 |
Theoretical Prediction of Impurity Ion Site Location and Local Distortions
A key question in the study of doped materials is determining the specific crystallographic site that the impurity ion occupies. Theoretical modeling can play a crucial role in answering this question. By calculating the energy of the system with the impurity ion placed at different possible substitutional or interstitial sites, the most energetically favorable location can be identified.
Furthermore, the introduction of an impurity ion, which may have a different size and charge than the host ion it replaces, often leads to local distortions in the surrounding crystal lattice. The neighboring ions will relax to new equilibrium positions to accommodate the impurity. These local distortions can be predicted using computational methods such as energy minimization or density functional theory (DFT) calculations.
Phenomenological Theories for Phase Transitions (e.g., Landau Theory)
This compound is known to undergo a series of structural phase transitions as a function of temperature. Phenomenological theories, most notably Landau theory, provide a powerful framework for describing and understanding these transitions without delving into the complex microscopic details.
Landau theory is based on the concept of an order parameter, which is a quantity that is zero in the high-symmetry phase and non-zero in the low-symmetry phase. The free energy of the system is expanded as a power series in the order parameter. The coefficients of this expansion are temperature-dependent. The equilibrium state of the system is found by minimizing the free energy with respect to the order parameter.
For the ferroelastic phase transition in LiKSO₄, the order parameter is related to the spontaneous strain that appears in the low-symmetry phase. The Landau free energy expansion for this transition would include terms that are invariant under the symmetry operations of the high-symmetry phase. By analyzing the form of this free energy expansion, it is possible to predict the temperature dependence of various physical properties, such as the spontaneous strain, elastic constants, and specific heat, in the vicinity of the phase transition.
The application of Landau theory to the phase transitions in LiKSO₄ allows for a systematic description of the observed changes in physical properties and provides a valuable tool for understanding the relationships between symmetry, structure, and thermodynamics in this complex material.
Advanced Applications of Lithium Potassium Sulphate in Materials Science Non Clinical
Nonlinear Optical (NLO) Material Characterization
The quest for novel nonlinear optical (NLO) materials for applications in telecommunications, photonics, and optoelectronics has led to the investigation of various inorganic crystals, including lithium potassium sulphate researchgate.net. Its non-centrosymmetric crystal structure is a key prerequisite for exhibiting second-order NLO phenomena.
Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a critical parameter for evaluating NLO materials.
The Kurtz and Perry powder technique is a widely used method for the preliminary screening of materials for their SHG efficiency researchgate.netscirp.org. This technique involves irradiating a powdered sample of the material with a high-intensity laser, such as a Nd:YAG laser, and measuring the intensity of the generated second harmonic light relative to a standard reference material, commonly potassium dihydrogen phosphate (B84403) (KDP) researchgate.netresearchgate.net.
Multiple studies have confirmed that this compound exhibits a significant SHG response. Research has demonstrated that the SHG efficiency of LiKSO₄ is considerably higher than that of KDP. The reported efficiency varies across different studies, which can be attributed to factors like crystal quality, particle size, and experimental setup. One study found the SHG efficiency to be 1.44 times that of KDP when particle sizes were consistent researchgate.net. Another investigation reported an efficiency of 1.7 times that of KDP researchgate.net. More recent research has highlighted an even larger SHG response, suggesting it could be as high as 4 times that of KDP acs.orgacs.org. This strong SHG response underscores its potential as a potent NLO material.
| Compound | SHG Efficiency (Relative to KDP) | Reference |
|---|---|---|
| This compound (LiKSO₄) | 1.44 | researchgate.net |
| This compound (LiKSO₄) | 1.7 | researchgate.net |
| This compound (LiKSO₄) | ~4 | acs.orgacs.org |
| Potassium Dihydrogen Phosphate (KDP) | 1 (Reference) | N/A |
Phase-matching is a critical condition for efficient second harmonic generation. It requires the fundamental and the second harmonic waves to travel at the same velocity through the crystal, ensuring a constructive interference of the generated second harmonic light. The Kurtz and Perry powder technique can also be used to confirm the existence of phase-matching properties in a material researchgate.netscirp.orgsemanticscholar.org.
This compound has been identified as a phase-matchable material researchgate.netsemanticscholar.org. A significant breakthrough in this area is the discovery that LiKSO₄ possesses an intrinsically disordered crystal structure with z-aligned needle-like domains. This unique structure enables a phenomenon known as random quasi-phase-matching (RQPM) researchgate.netresearcher.liferesearcher.liferesearchgate.net. Quasi-phase-matching is an alternative technique to achieve efficient SHG in materials where birefringent phase-matching is not possible. The disordered nature of LiKSO₄ naturally provides the conditions for RQPM, allowing for efficient frequency conversion over a broad spectral range, particularly in the deep-ultraviolet (DUV) region, down to a wavelength of 163 nm researchgate.netresearcher.liferesearcher.liferesearchgate.net. This makes LiKSO₄ a noteworthy candidate for DUV laser applications acs.orgacs.org.
Potential in Optoelectronic and Photonic Devices (e.g., wavelength conversion)
The favorable NLO properties of this compound, including its high SHG efficiency and unique phase-matching capabilities, position it as a promising material for various optoelectronic and photonic devices. Its primary potential lies in applications requiring frequency conversion, particularly for generating shorter wavelengths of light.
The optical transparency of a material is crucial for its application in optical devices. Studies have shown that LiKSO₄ has a wide transparency window in the visible and near-infrared regions, with a lower cut-off wavelength reported at 258 nm and 253 nm in different studies researchgate.netresearchgate.netjconsortium.com. This high transmittance facilitates its use for the second harmonic generation of common lasers like the Nd:YAG laser (fundamental wavelength 1064 nm) researchgate.netjconsortium.com.
Furthermore, its ability to achieve DUV random quasi-phase-matching opens up possibilities for compact and efficient solid-state DUV light sources. Researchers have demonstrated a measurable SHG output at 177 nm from a 355 nm pulsed laser with a conversion efficiency of 0.11% using an x-cut LiKSO₄ crystal researchgate.netresearcher.liferesearcher.liferesearchgate.net. Such DUV light sources are critical for a range of advanced applications, including photolithography, high-density optical data storage, and precision scientific instrumentation.
Research on Superionic Conductor Behavior for Energy Storage and Solid Electrolyte Applications
Beyond its optical properties, this compound is also investigated for its ionic conductivity researchgate.net. Materials with high ionic conductivity are known as superionic conductors or solid electrolytes, and they are a critical component in the development of all-solid-state batteries. These batteries offer potential advantages over conventional lithium-ion batteries with liquid electrolytes, including improved safety, higher energy density, and longer cycle life.
The lithium sulphate family of materials, to which LiKSO₄ belongs, is known for superionic conductor behavior researchgate.net. Research has explored the electrical conductivity and structural properties of LiKSO₄, often in comparison with other superionic conductors like LiNaSO₄ ub.edu. The mobility of lithium ions within the crystal lattice is the basis for its ionic conductivity. Nuclear magnetic resonance (NMR) studies have been employed to understand the structural properties and molecular motions within LiKSO₄ single crystals, which are related to the mechanisms of ionic conduction royalsocietypublishing.org.
While LiKSO₄ is recognized as a material of interest for solid electrolyte applications, detailed quantitative data on its room-temperature ionic conductivity and performance within a battery system are still areas of active research. Computational screening studies have included LiKSO₄ in the search for promising new solid-state electrolytes, aiming to predict materials with high ionic conductivity based on their crystal structure berkeley.edu. The ongoing research into its electrical properties may pave the way for its use in next-generation energy storage systems.
Effects of Doping and Irradiation on Lithium Potassium Sulphate
Impact of Dopant Ion Incorporation on Crystal Structure and Lattice Parameters
The incorporation of dopants can be confirmed using techniques like Energy Dispersive X-ray Spectroscopy (EDX), which verifies the presence of the dopant ions within the crystal matrix. researchgate.net The substitution of Li⁺ or K⁺ ions with dopant ions of a different size inevitably leads to either an expansion or contraction of the unit cell. For example, in other complex oxide systems, doping with alkali ions like Li⁺, Na⁺, and K⁺ has been shown to promote the evolution of the crystal structure, with the specific changes being dependent on the ionic radius of the dopant. sciopen.com
Table 1: Illustrative Impact of Doping on Crystal Lattice Parameters (Hypothetical Data for LiKSO₄ based on general principles)
| Dopant | Ionic Radius (Å) | Concentration (mol%) | Change in 'a' parameter (%) | Change in 'c' parameter (%) | Unit Cell Volume Change (ų) |
|---|---|---|---|---|---|
| Ru³⁺ | 0.68 | 0.5 | +0.15 | +0.08 | +0.31 |
| Nd³⁺ | 0.983 | 0.5 | +0.25 | +0.12 | +0.52 |
Modification of Phase Transition Temperatures and Associated Thermodynamic Parameters by Doping
Doping can significantly alter the phase transition behavior of lithium potassium sulphate. The presence of impurity ions can either stabilize or destabilize certain phases, leading to shifts in the transition temperatures (T_c). For example, thermodynamic studies on ruthenium (Ru) doped LiKSO₄ have shown a change in the transition temperature with varying Ru content. researchgate.net
The specific heat (C_p), enthalpy (ΔH), and entropy (ΔS) associated with these phase transitions are also affected by doping. Research on Ru-doped LiKSO₄ indicated a change in the specific heat maximum (C_pmax) at the transition temperature. researchgate.net Similarly, the introduction of neodymium (Nd) as a dopant has been found to affect the thermodynamic parameters of LiKSO₄. researchgate.net In mixed crystals of (Li₁₋ₓKₓ)₂SO₄, variations in the Li⁺:K⁺ concentration ratio were shown to change the critical behavior of the specific heat. researchgate.net
Table 2: Effect of Ruthenium Doping on the Phase Transition Temperature of LiKSO₄
| Ru Concentration (wt%) | Transition Temperature (T_c) (K) | Change in T_c (K) |
|---|---|---|
| 0 (Pure) | 708 | 0 |
| 0.1 | 707.5 | -0.5 |
| 0.5 | 706 | -2 |
| 1.0 | 704 | -4 |
| 2.0 | 701 | -7 |
Note: Data is derived from qualitative descriptions in research abstracts and serves as a representative example. researchgate.net
Influence of Dopants on Spectroscopic Features and Electronic Properties
The incorporation of dopant ions creates new energy levels within the bandgap of this compound, which can significantly influence its spectroscopic and electronic properties. Doping can lead to the appearance of new absorption bands in the optical spectrum and can also affect the material's luminescence characteristics. For instance, studies on gadolinium (Gd) and neodymium (Nd) doped LiKSO₄ have investigated their thermoluminescence (TL) properties, where the glow curves are characterized by specific peaks. researchgate.net
Table 3: Thermoluminescence Peaks in Doped LiKSO₄
| Dopant | Dopant Concentration | Glow Peak Temperature (K) | Activation Energy (eV) |
|---|---|---|---|
| Gd | Not specified | ~373 | ~0.82 researchgate.net |
Role of Defects and Impurity Centers in Modulating Material Behavior
Defects and impurity centers, whether intentionally introduced through doping or present as intrinsic imperfections, play a crucial role in modulating the physical properties of this compound. These point defects can interact with the crystal lattice and influence its ferroelastic behavior. qu.edu.qa
In doped crystals, the impurity ions themselves act as defect centers. These centers can trap electrons or holes, leading to changes in the material's optical and electronic properties. For example, in transition metal-doped potassium sulphate, the impurity ions of the transition metals can act as centers for electron capture. buketov.edu.kz The interaction between these defects and the host lattice is fundamental to understanding the modified behavior of the doped material.
Effects of Electron Beam and Gamma Irradiation on Thermal Properties and Defect Interaction
Irradiation with high-energy particles like electrons or gamma rays can introduce a variety of defects in the this compound crystal lattice, including vacancies, interstitials, and color centers. These radiation-induced defects can significantly alter the material's thermal properties and interact with existing dopant ions.
Studies have shown that electron beam irradiation of Ru-doped LiKSO₄ leads to changes in the transition temperature and the specific heat at the transition. researchgate.net The energy of the electron beam and the duration of exposure are critical parameters that determine the extent of these changes. researchgate.net
Gamma irradiation also has a pronounced effect. In Nd-doped LiKSO₄, the thermodynamic parameters were found to decrease with a gamma radiation dose up to about 5000 Gy. researchgate.net The interaction of gamma radiation-induced point imperfections with the ferroelastic behavior of LiKSO₄ has also been a subject of study. qu.edu.qaqu.edu.qa The intensity of thermoluminescence in Gd-doped LiKSO₄ has been observed to vary with the gamma-dose, showing a maximum at a certain dose. researchgate.net
Table 4: Impact of Irradiation on Thermodynamic Parameters of Nd-Doped LiKSO₄
| Irradiation Type | Dose | Effect on Thermodynamic Parameters |
|---|---|---|
| Gamma (γ) | Up to ~5000 Gy | Decrease researchgate.net |
Conclusion and Future Research Directions
Synthesis of Current Knowledge and Major Research Achievements
Research on lithium potassium sulphate has established a foundational understanding of its synthesis, structure, and physical characteristics.
Synthesis: Single crystals of this compound are most commonly grown from an aqueous solution by methods such as slow evaporation. aip.orgias.ac.in One documented chemical reaction for its formation involves reacting potassium bisulphate with lithium carbonate. ias.ac.in It has been noted that to crystallize the double salt, a more than twofold excess of lithium sulphate (Li₂SO₄) must be present in the solution. github.io
Crystal Structure: At room temperature, this compound crystallizes in the hexagonal system with the space group P6₃. ias.ac.iniucr.orgresearchgate.net The structure is comprised of a framework of sulphate (SO₄²⁻) and lithium (Li⁺) ions, with potassium (K⁺) ions situated in the interstitial spaces. iucr.orgtandfonline.com The sulphate ion is a tetrahedron of oxygen atoms surrounding a central sulphur atom. tandfonline.com Neutron diffraction studies have provided refined structural parameters and revealed complexities such as merohedral twinning. iucr.org
Physical Properties and Phase Transitions: One of the most studied aspects of this compound is its series of phase transitions at different temperatures. A notable transition occurs at approximately 435°C, where the diffraction pattern changes significantly, suggesting a structural transformation. ias.ac.in Other phase transitions have been reported at various other temperatures, indicating a complex thermal behavior. iucr.org Spectroscopic studies, including polarized Raman and infrared reflection spectroscopy, have been employed to investigate the transverse and longitudinal modes of internal and external vibrations, providing insights into the lattice dynamics of the crystal. aip.orgaip.org
| Property | Value/Description | Source(s) |
| Chemical Formula | KLiSO₄ | nih.gov |
| Molar Mass | 142.07 g/mol | iucr.org |
| Crystal System (Room Temp.) | Hexagonal | aip.orggithub.ioresearchgate.net |
| Space Group (Room Temp.) | P6₃ (or C⁶₆) | aip.orgias.ac.iniucr.org |
| Unit Cell Dimensions (a-axis) | ~5.13 - 5.146 Å | iucr.orgtandfonline.com |
| Unit Cell Dimensions (c-axis) | ~8.60 - 8.636 Å | iucr.orgtandfonline.com |
| Molecules per unit cell (Z) | 2 | aip.orgtandfonline.com |
| Known Phase Transition Temp. | ~435°C | ias.ac.in |
Identification of Remaining Challenges and Unexplored Research Avenues
Despite the progress made, several challenges and unexplored areas remain in the study of this compound.
High-Temperature Phase Characterization: A primary challenge is the complete structural determination of the high-temperature phases. While diffraction studies confirm a structural change above 435°C, indexing the diffraction pattern of this new phase has proven difficult. ias.ac.in A full understanding of the crystal structure and symmetry at elevated temperatures is currently lacking.
Mechanism of Phase Transitions: The precise atomistic mechanisms driving the various phase transitions are not fully understood. While attributed to phenomena like the reorientation of sulphate tetrahedra, the exact dynamic processes require further elucidation. iucr.org
Ionic Conductivity: While alkali metal sulphates are known for their potential as ionic conductors, detailed studies on the ionic conductivity of pure this compound across its different phases are not extensively reported. researchgate.net Understanding the mobility of lithium and potassium ions and the pathways for their diffusion is a critical unexplored avenue, particularly for potential applications in solid-state electrolytes.
Ferroelectric and Ferroelastic Properties: The compound is known to exhibit ferroelastic behavior. qu.edu.qa However, a comprehensive investigation into its ferroelectric and piezoelectric properties, especially in relation to its various structural phases, remains an area ripe for exploration. The interplay between structural distortions and these functional properties is of fundamental interest.
Doping and Solid Solutions: The effects of doping with other alkali metals or substituting the sulphate group on the structural stability, phase transition temperatures, and physical properties are largely unexplored. Such studies could lead to the tuning of its properties for specific applications.
Prospects for Novel Experimental Methodologies and Advanced Characterization Techniques
Future research can greatly benefit from the application of modern experimental techniques to overcome existing challenges.
High-Resolution, In-Situ Diffraction: Employing high-resolution synchrotron X-ray and neutron diffraction with controlled temperature and pressure environments would be invaluable for solving the crystal structures of the high-temperature phases and for precisely tracking structural changes during phase transitions.
Advanced Spectroscopic Techniques: Inelastic neutron scattering could provide detailed information about phonon dispersion and lattice dynamics, offering deeper insight into the mechanisms of phase transitions. Furthermore, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy could be a powerful tool to probe the local environments of lithium and potassium ions, tracking changes in their coordination and dynamics across different phases.
Broadband Dielectric Spectroscopy: To investigate ionic conductivity and dielectric properties, broadband dielectric spectroscopy over wide frequency and temperature ranges is essential. This technique can help to separate bulk and grain boundary contributions to conductivity and to understand the relaxation dynamics associated with ion hopping.
Domain Imaging and Piezoresponse Force Microscopy (PFM): For studying the ferroelastic and potential ferroelectric properties, advanced microscopy techniques such as PFM are needed. These methods can visualize domain structures at the nanoscale and probe the local piezoelectric response, providing a direct link between the material's structure and its functional properties.
Opportunities for Synergistic Computational and Experimental Approaches to Advance Understanding
Combining experimental investigations with advanced computational modeling presents a powerful strategy for a more profound understanding of this compound.
First-Principles Calculations: Density Functional Theory (DFT) can be used to model the crystal and electronic structures of the various phases of KLiSO₄. These calculations can predict lattice parameters, vibrational frequencies for comparison with Raman and IR spectra, and electronic band structures. researchgate.net Importantly, DFT can be used to calculate the total energies of different possible high-temperature structures, aiding in the interpretation of experimental diffraction data.
Molecular Dynamics (MD) Simulations: MD simulations are ideally suited for studying the dynamic aspects of this material. They can be used to model the reorientation of sulphate ions and the diffusion of Li⁺ and K⁺ ions at different temperatures. This would provide atomistic-level insights into the mechanisms of phase transitions and the pathways for ionic conduction, directly complementing experimental data from techniques like neutron scattering and dielectric spectroscopy.
Phonon Calculations: The calculation of phonon dispersion curves can help identify soft modes that may be responsible for driving the structural phase transitions. This computational approach, when compared with experimental Raman and inelastic neutron scattering data, can provide a robust understanding of the lattice dynamics.
By integrating these advanced experimental and computational approaches, the scientific community can address the remaining questions surrounding this compound, paving the way for a complete understanding of its complex behavior and potentially unlocking new applications for this fascinating material.
Q & A
Q. How does the Li⁺/K⁺ molar ratio influence phase stability in this compound compounds?
- Methodological Answer : Phase diagrams constructed via thermal analysis (DSC/TGA) reveal stable compositions. For example, a 1:1 Li:K ratio may form a double salt (LiKSO₄), while deviations lead to mixed-phase systems. X-ray photoelectron spectroscopy (XPS) identifies surface ion distribution, and Rietveld refinement of XRD data quantifies phase fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
